molecular formula C10H7ClO2S B109433 1-Naphthalenesulfonyl chloride CAS No. 85-46-1

1-Naphthalenesulfonyl chloride

Cat. No.: B109433
CAS No.: 85-46-1
M. Wt: 226.68 g/mol
InChI Key: DASJFYAPNPUBGG-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonyl chloride is an organic compound with the molecular formula C10H7ClO2S. It is a white to off-white crystalline powder that is primarily used as a reagent in organic synthesis. This compound is known for its role in the preparation of sulfonamides and other sulfonyl derivatives, which are important in various chemical and pharmaceutical applications .

Mechanism of Action

Target of Action

1-Naphthalenesulfonyl chloride is a chemical compound used in various organic synthesis reactions. Its primary targets are organic compounds that contain nucleophilic functional groups, such as amines and alcohols . These functional groups can react with the sulfonyl chloride group in this compound to form sulfonamides and sulfonate esters, respectively .

Mode of Action

The mode of action of this compound involves a nucleophilic substitution reaction. The sulfonyl chloride group in this compound is highly electrophilic, which allows it to be attacked by nucleophiles such as amines and alcohols . This results in the formation of sulfonamides and sulfonate esters, respectively .

Biochemical Pathways

The compounds it helps synthesize, such as sulfonamides, can have various biological activities and can participate in numerous biochemical pathways .

Pharmacokinetics

The compounds it helps synthesize could have various adme properties depending on their chemical structure .

Result of Action

The primary result of this compound’s action is the formation of sulfonamides and sulfonate esters . These compounds can have various properties and uses, ranging from medicinal chemistry where sulfonamides are used as antibiotics, to materials science where sulfonate esters can be used as surfactants .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a base is often necessary to deprotonate the nucleophile and increase its nucleophilicity . Additionally, the reaction is typically carried out in an aprotic solvent to increase the solubility of this compound and to prevent it from reacting with water . The temperature can also affect the reaction rate .

Biochemical Analysis

Biochemical Properties

It is known to undergo desulfitative carbonylative Stille cross-coupling reactions .

Molecular Mechanism

It is known to participate in desulfitative carbonylative Stille cross-coupling reactions , but the exact molecular interactions and changes in gene expression are not documented.

Preparation Methods

1-Naphthalenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of naphthalene with chlorosulfonic acid. The reaction typically proceeds as follows:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Naphthalenesulfonyl chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as chloroform, and catalysts like palladium complexes. The major products formed depend on the specific nucleophile or reaction conditions employed.

Scientific Research Applications

1-Naphthalenesulfonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Naphthalenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

The uniqueness of this compound lies in its specific reactivity and the ability to form derivatives that are not easily accessible through other sulfonyl chlorides.

Properties

IUPAC Name

naphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASJFYAPNPUBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058922
Record name 1-Naphthalenesulfonyl chloride
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Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85-46-1
Record name 1-Naphthalenesulfonyl chloride
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Record name 1-Chlorosulfonylnaphthalene
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Record name 1-Naphthalenesulfonyl chloride
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Record name 1-Naphthalenesulfonyl chloride
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Record name 1-Naphthalenesulfonyl chloride
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Record name Naphthalene-1-sulphonyl chloride
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Record name 1-CHLOROSULFONYLNAPHTHALENE
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Synthesis routes and methods I

Procedure details

In a mixed solution of 260 ml of acetonitrile and 7 ml of dimethylacetamide was suspended 133 g of sodium α-naphthalenesulfonate. While cooling the suspension with water, 80 ml of phosphorus oxychloride was dropwise added to the suspension. After the addition, the mixture was reacted at 65° C. for one hour. The reaction mixture was cooled and poured into 2 l of ice-cold water. The precipitated grayish-white crystals were recovered by filtration and air-dried. The yield was 110.8 g (84.6% of theoretical value), m.p. 66°-68° C.
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
133 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

133 g of sodium α-naphthalenesulfonate was suspended in a mixture of 260 ml of acetonitrile and 7 ml of dimethylacetamide. 80 ml of phosphorus oxychloride was added dropwise to the suspension while being cooled with water at a temperature of lower than 50° C. After the dropwise addition was completed, the reaction system was further reacted at a temperature of 65° C. for 1 hour. After cooled to 30° C., the reaction mixture was poured into 2 l of ice water. The resulting grayish white crystal was filtered off, and air-dried. The yield was 110.8 g (84.6% of theoretical value). The melting point of the product was 66° to 68° C.
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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